Dimethylmethylenammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrophilic Aminomethylation of Aldehydes and Ketones

Scientific Field: Organic Chemistry

Summary of Application: This compound is used as a dimethylaminomethylating agent in the electrophilic aminomethylation of aldehydes and ketones to synthesize corresponding Mannich products.

Methods of Application: The compound is used as a reagent in the Mannich reaction, where it reacts with aldehydes and ketones under specific conditions.

Results or Outcomes: The reaction results in the formation of Mannich products, which are important intermediates in organic synthesis.

Preparation of Dihydronaphthyridinones

Scientific Field: Medicinal Chemistry

Summary of Application: It is used in the preparation of dihydronaphthyridinones, which are potential HIV-1 integrase inhibitors.

Methods of Application: The compound is used as a reagent in a specific synthetic pathway to produce dihydronaphthyridinones.

Results or Outcomes: The synthesis results in the formation of potential HIV-1 integrase inhibitors, which are important in the development of antiretroviral drugs.

Preparation of Cyanotetrahydrooxo-β-carbolines

Summary of Application: It is used in the preparation of cyanotetrahydrooxo-β-carbolines via cyclocondensation of cyanomethyl indole-2-carboxylate with ammonia.

Methods of Application: The compound is used as a reagent in a specific synthetic pathway to produce cyanotetrahydrooxo-β-carbolines.

Results or Outcomes: The synthesis results in the formation of cyanotetrahydrooxo-β-carbolines, which are important intermediates in organic synthesis.

Asymmetric Synthesis of Phalarine

Summary of Application: It is used in the asymmetric synthesis of phalarine via stereospecific Pictet-Spengler cyclocondensation and traceless chirality transfer from L-tryptophan.

Methods of Application: The compound is used as a reagent in a specific synthetic pathway to produce phalarine.

Results or Outcomes: The synthesis results in the formation of phalarine, which is an important compound in organic synthesis.

Synthesis of Functionalized Diarylpyrrolizines

Summary of Application: It is used in the synthesis of functionalized diarylpyrrolizines, which are inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).

Methods of Application: The compound is used as a reagent in a specific synthetic pathway to produce functionalized diarylpyrrolizines.

Results or Outcomes: The synthesis results in the formation of functionalized diarylpyrrolizines, which are potential inhibitors of mPGES-1 and 5-LOX.

Corrosion Inhibition

Scientific Field: Materials Science

Summary of Application: It is used in the synthesis of Mannich base corrosion inhibitors, which are effective in preventing corrosion in various oilfield acidification environments.

Methods of Application: The compound is used as a reagent in the synthesis of Mannich base corrosion inhibitors.

Results or Outcomes: The synthesis results in the formation of Mannich base corrosion inhibitors, which have significant corrosion inhibition effects.

Synthesis of Poly(DADMAC-co-AM)

Scientific Field: Polymer Chemistry

Summary of Application: It is used in the synthesis of the cationic polymeric surfactant- poly(diallyl dimethyl ammonium chloride-acrylamide) P(DADMAC-co-AM).

Methods of Application: The compound is used as a reagent in the free radical aqueous solution copolymerization of two monomers with vinyl functionality viz.

Results or Outcomes: The synthesis results in the formation of P(DADMAC-co-AM), a cationic polymeric surfactant.

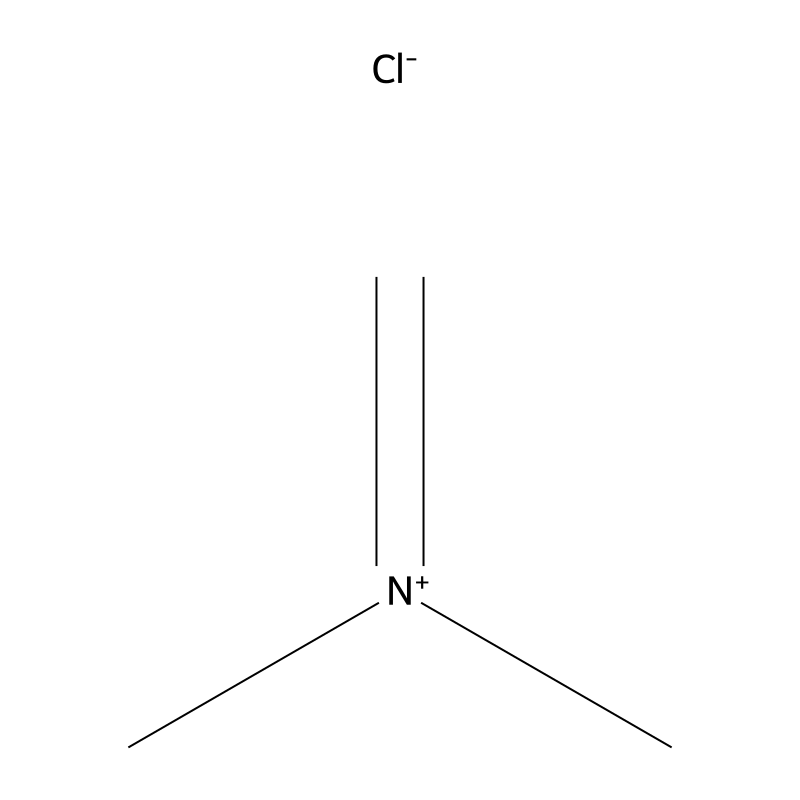

Dimethylmethylenammonium chloride is an organic compound with the molecular formula and a molecular weight of approximately 93.56 g/mol. It is categorized as a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and one methylene group. This compound is typically encountered as a white crystalline solid and is soluble in water, making it useful in various chemical applications.

- Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, allowing for the formation of different derivatives.

- Formation of Salts: It can react with acids to form various salts.

- Decomposition Reactions: Under certain conditions, it may decompose into simpler compounds, although specific decomposition pathways are not widely documented.

Various synthesis methods for dimethylmethylenammonium chloride have been documented:

- Alkylation Method: This involves the reaction of dimethylamine with chloromethane or other alkyl halides in the presence of a base to yield dimethylmethylenammonium chloride.

- Staged Reaction: A method described in patent literature involves using thionyl chloride and N,N-dimethylformamide as solvents in a staged reaction process that includes insulation, temperature increment phases, and backflow reactions to produce high yields of the compound .

Dimethylmethylenammonium chloride has several applications across various fields:

- Biocidal Agent: Similar to other quaternary ammonium compounds, it may be utilized as a disinfectant or antiseptic due to its potential antimicrobial properties.

- Surfactant: It can act as a cationic surfactant in formulations for personal care products or industrial cleaners.

- Chemical Intermediate: The compound serves as an intermediate in organic synthesis for producing other chemical derivatives.

Dimethylmethylenammonium chloride shares structural similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

Uniqueness

Dimethylmethylenammonium chloride's uniqueness lies in its specific methylene bridge structure that differentiates it from other quaternary ammonium compounds, potentially influencing its solubility and biological activity. Its synthesis methods also highlight its versatility compared to others in the same category.

Dimethylmethylenammonium chloride (CAS 30354-18-8) is a cationic species with the systematic IUPAC name methanaminium, N-methyl-N-methylene-, chloride. Its molecular structure consists of a central nitrogen atom bonded to two methyl groups, a methylidene group, and a chloride counterion (Figure 1). The compound’s molecular weight is 93.55 g/mol, and it typically appears as a hygroscopic white solid with a melting point of 146–148°C.

Key identifiers include:

- CAS Registry: 30354-18-8

- EC Number: 250-142-4

- Molecular Formula: C₃H₈ClN

- Synonym: Böhme’s salt (distinct from Eschenmoser’s salt, which refers to the iodide analog).

The compound’s structural simplicity belies its reactivity. The dimethylaminomethylene cation [(CH₃)₂N=CH₂]⁺ is stabilized by resonance between carbocation and iminium forms, enabling electrophilic attacks on nucleophilic substrates.

Historical Development and Discovery

The compound’s history is linked to mid-20th-century advancements in quaternary ammonium chemistry. While Horst Böhme’s work on mustard gas derivatives laid foundational insights into cationic reagents, Albert Eschenmoser’s pioneering studies on vitamin B₁₂ total synthesis (1960s–1970s) highlighted the salt’s utility. Eschenmoser employed dimethylmethylenammonium chloride to construct the corrin ring system of vitamin B₁₂, leveraging its ability to facilitate macrocyclic ring closures via photochemical activation.

Böhme’s contributions included elucidating the salt’s preparation methods, such as the reaction of bis(dimethylamino)methane with trimethylsilyl chloride. These efforts established the compound as a staple in synthetic toolkits, particularly for Mannich-type reactions.

Alternative Nomenclature: Eschenmoser's Salt and Böhme's Salt

The terms Eschenmoser’s salt and Böhme’s salt are often conflated but refer to distinct compounds:

- Böhme’s salt: Dimethylmethylenammonium chloride [(CH₃)₂N=CH₂]⁺Cl⁻.

- Eschenmoser’s salt: The iodide analog [(CH₃)₂N=CH₂]⁺I⁻, first used in Eschenmoser’s vitamin B₁₂ synthesis.

This distinction arises from their counterions, which influence solubility and reactivity. Böhme’s salt, being chloride-based, is more commonly used in polar aprotic solvents, whereas the iodide variant excels in nonpolar media.

Significance in Synthetic Organic Chemistry

Dimethylmethylenammonium chloride’s primary role lies in electrophilic aminomethylation, a process critical for introducing N,N-dimethylaminomethyl groups into organic frameworks. Key applications include:

Mannich Reactions: The reagent reacts with enolizable carbonyl compounds (e.g., ketones, aldehydes) to form β-amino carbonyl derivatives, pivotal in alkaloid synthesis.

$$ \text{RCOCH}3 + [(CH₃)2N=CH2]^+Cl^- \rightarrow \text{RCOCH}2N(CH₃)_2 $$Heterocycle Synthesis: It facilitates the construction of nitrogen-containing rings, such as dihydronaphthyridinones (HIV-1 integrase inhibitors).

Traceless Chirality Transfer: In asymmetric syntheses, the reagent enables stereospecific Pictet-Spengler cyclizations, as demonstrated in the synthesis of phalarine.

Macrocyclization: Its use in vitamin B₁₂ synthesis underscores its capacity to mediate challenging ring-closing reactions.

Table 1: Representative Applications of Dimethylmethylenammonium Chloride

The compound’s versatility has cemented its status in both academic and industrial settings, enabling advancements in medicinal chemistry and materials science. Its continued use in contemporary research reflects the enduring legacy of Böhme and Eschenmoser’s foundational work.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant